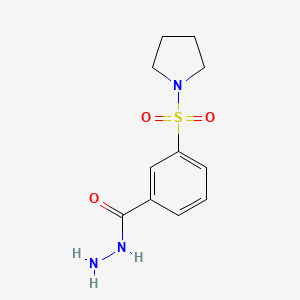

3-(Pyrrolidine-1-sulfonyl)benzohydrazide

Description

3-(Pyrrolidine-1-sulfonyl)benzohydrazide (CAS: 328028-06-4) is a benzohydrazide derivative characterized by a pyrrolidine-sulfonyl group at the meta position of the benzene ring. Its molecular formula is C₁₁H₁₅N₃O₃S, with a molecular weight of 269.32 g/mol .

Properties

IUPAC Name |

3-pyrrolidin-1-ylsulfonylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c12-13-11(15)9-4-3-5-10(8-9)18(16,17)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVLVYXHBGGAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-sulfonyl)benzohydrazide typically involves the reaction of pyrrolidine with sulfonyl chloride to form pyrrolidine-1-sulfonyl chloride. This intermediate is then reacted with benzohydrazide to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of 3-(Pyrrolidine-1-sulfonyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-sulfonyl)benzohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzohydrazide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfides .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

3-(Pyrrolidine-1-sulfonyl)benzohydrazide is utilized as a building block for synthesizing more complex pharmaceutical compounds. Its structural components can be modified to create derivatives with enhanced biological activities, including antimicrobial and anticancer properties .

2. Medicinal Chemistry:

The pyrrolidine moiety is known for its role in drug discovery, particularly in developing compounds targeting various biological pathways. Research indicates that derivatives of pyrrolidine can exhibit significant therapeutic effects, including inhibition of specific enzymes involved in disease processes .

1. Antimicrobial Properties:

Compounds similar to 3-(Pyrrolidine-1-sulfonyl)benzohydrazide have been investigated for their antimicrobial activities. Studies have demonstrated that benzohydrazides can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of the pyrrolidine group may enhance these properties, making it a candidate for further development.

2. Anticancer Research:

There is emerging evidence suggesting that compounds with similar structures may possess anticancer properties. The sulfonamide functional group is known for its ability to interact with biological targets relevant to cancer progression, potentially leading to the development of novel anticancer agents .

Synthesis and Characterization

The synthesis of 3-(Pyrrolidine-1-sulfonyl)benzohydrazide typically involves straightforward organic reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and assess the purity of synthesized compounds .

Data Table: Comparative Analysis of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Reference |

|---|---|---|---|

| 3-(Pyrrolidine-1-sulfonyl)benzohydrazide | Moderate | Potential | |

| Benzohydrazide Derivative A | High | Moderate | |

| Benzohydrazide Derivative B | Low | High |

Case Studies

Case Study 1: Synthesis and Evaluation

A study conducted on derivatives of benzohydrazides demonstrated significant antibacterial effects against Gram-positive bacteria. The synthesized compounds were evaluated using disc diffusion methods, revealing promising results for future drug development .

Case Study 2: Molecular Docking Studies

Computational studies involving molecular docking have shown that 3-(Pyrrolidine-1-sulfonyl)benzohydrazide interacts favorably with target enzymes implicated in cancer pathways. These findings support further exploration into its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-sulfonyl)benzohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzohydrazide moiety may also interact with enzymes, affecting their activity. These interactions can lead to various biological effects, making the compound a subject of interest in drug discovery .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among benzohydrazide derivatives include:

- Sulfonyl group position : Para-substituted analogs (e.g., 4-(Pyrrolidine-1-sulfonyl)benzohydrazide, CAS 735322-66-4 ) differ in electronic and steric effects compared to the meta-substituted target compound.

- Substituents on the benzene ring : Halogens, methoxy groups, and arylpyrazolyl moieties influence solubility, melting points, and reactivity.

Table 1: Physicochemical Properties of Selected Benzohydrazide Derivatives

Notes:

- The pyrrolidine-sulfonyl group enhances solubility in polar solvents compared to halogenated derivatives .

- Higher melting points in halogenated analogs (e.g., H28: 238–240°C) suggest stronger intermolecular forces due to halogen bonding .

Anticancer Activity

- Benzimidazole-Benzohydrazide Hybrids (): Compounds 5a and 5b showed IC₅₀ values of 0.0316 µM against human lung adenocarcinoma, outperforming cisplatin (IC₅₀: 0.045–0.052 µM) .

- Pyrimidinyl-Benzohydrazides (): 4-(Pyrimidin-2-ylamino) derivatives exhibited superior antitumor activity compared to 3-substituted analogs (e.g., 7a vs. 6b), highlighting positional sensitivity .

Enzyme Inhibition

Key Research Findings

Positional Isomerism Matters : Para-substituted sulfonyl analogs may exhibit distinct biological activities compared to meta-substituted derivatives due to altered electronic profiles .

Hybridization Enhances Potency : Combining benzohydrazide with benzimidazole () or pyrimidine () scaffolds significantly improves cytotoxicity .

Electron-Withdrawing Groups Boost Efficacy : Trifluoromethyl and halogen substituents enhance enzyme inhibition and antitumor activity .

Biological Activity

Overview of Biological Activity

The biological activity of 3-(Pyrrolidine-1-sulfonyl)benzohydrazide can be inferred from related compounds and the general properties of hydrazones and pyrrolidines. Hydrazones have been widely studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. The presence of the sulfonyl group in this compound may enhance its interaction with biological targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is crucial for understanding the biological efficacy of compounds similar to 3-(Pyrrolidine-1-sulfonyl)benzohydrazide. The pyrrolidine ring is known for its ability to confer unique steric and electronic properties that can influence biological activity. For instance:

- Pyrrolidine Derivatives : Various studies have shown that modifications on the pyrrolidine ring can lead to significant changes in activity against specific targets, such as enzymes involved in neurodegenerative diseases and cancer pathways .

- Hydrazone Compounds : Research indicates that hydrazone derivatives exhibit diverse biological activities, including inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease .

Case Studies and Research Findings

- Neuroprotective Activity : A study evaluated hybrid molecules containing hydrazone fragments for their neuroprotective effects against oxidative stress in neuronal cell lines. These compounds demonstrated promising AChE inhibition and antioxidant activity, suggesting potential applications in treating neurodegenerative disorders .

- Antimicrobial Properties : Another investigation focused on hydrazone derivatives against Mycobacterium tuberculosis. Some compounds exhibited potent activity with minimal cytotoxicity, highlighting the importance of structural modifications in enhancing selectivity and efficacy .

- Inhibition of Enzymatic Activity : In vitro assays have shown that certain hydrazone derivatives can inhibit key enzymes related to neurodegeneration, with varying degrees of selectivity for AChE and BChE. This suggests that 3-(Pyrrolidine-1-sulfonyl)benzohydrazide may also possess similar inhibitory properties due to its structural analogies .

Table 1: Comparison of Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.